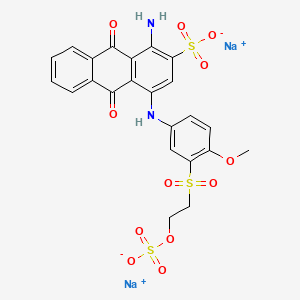

Disodium 1-amino-9,10-dihydro-4-((4-methoxy-3-((2-(sulphonatooxy)ethyl)sulphonyl)phenyl)amino)-9,10-dioxoanthracene-2-sulphonate

Description

Disodium 1-amino-9,10-dihydro-4-((4-methoxy-3-((2-(sulphonatooxy)ethyl)sulphonyl)phenyl)amino)-9,10-dioxoanthracene-2-sulphonate is a synthetic anthraquinone derivative characterized by a disodium sulfonate backbone and a complex substituent structure. The molecule features a central anthraquinone core substituted with amino and sulfonate groups, as well as a phenyl ring modified with methoxy and sulphonatooxyethylsulphonyl moieties. This compound is structurally related to reactive dyes used in textile industries, particularly anthraquinone-based dyes like RB19 (Reactive Blue 19), which are known for their bright hues and stability . Its disodium form enhances water solubility, making it suitable for aqueous applications, while the sulphonatooxyethyl group contributes to its reactivity with substrates such as cellulose fibers or enzymes in catalytic studies .

Properties

CAS No. |

75722-29-1 |

|---|---|

Molecular Formula |

C23H18N2Na2O12S3 |

Molecular Weight |

656.6 g/mol |

IUPAC Name |

disodium;1-amino-4-[4-methoxy-3-(2-sulfonatooxyethylsulfonyl)anilino]-9,10-dioxoanthracene-2-sulfonate |

InChI |

InChI=1S/C23H20N2O12S3.2Na/c1-36-16-7-6-12(10-17(16)38(28,29)9-8-37-40(33,34)35)25-15-11-18(39(30,31)32)21(24)20-19(15)22(26)13-4-2-3-5-14(13)23(20)27;;/h2-7,10-11,25H,8-9,24H2,1H3,(H,30,31,32)(H,33,34,35);;/q;2*+1/p-2 |

InChI Key |

WMBYWSRNLRAHJO-UHFFFAOYSA-L |

Canonical SMILES |

COC1=C(C=C(C=C1)NC2=CC(=C(C3=C2C(=O)C4=CC=CC=C4C3=O)N)S(=O)(=O)[O-])S(=O)(=O)CCOS(=O)(=O)[O-].[Na+].[Na+] |

Origin of Product |

United States |

Preparation Methods

Anthraquinone Core Formation

The synthesis begins with 1-aminoanthraquinone, which undergoes dihydroxylation at the 9,10-positions using oxidizing agents like potassium persulfate ($$ \text{K}2\text{S}2\text{O}_8 $$) in acidic media. This step yields 1-amino-9,10-dihydroxyanthraquinone, which is subsequently oxidized to 1-amino-9,10-dioxoanthracene (anthraquinone) using nitric acid or chromium trioxide.

Reaction conditions :

- Temperature: 80–100°C

- Solvent: Concentrated sulfuric acid or acetic acid

- Time: 4–6 hours

Sulfonation and Sodium Salt Formation

Sulfonation at the 2-position of the anthraquinone core is achieved via electrophilic substitution. Fuming sulfuric acid ($$ \text{H}2\text{SO}4 \cdot \text{SO}_3 $$) introduces a sulphonic acid group, which is neutralized with sodium hydroxide to form the disodium sulphonate.

$$

\text{C}{14}\text{H}9\text{NO}4 + \text{SO}3 \rightarrow \text{C}{14}\text{H}8\text{NO}7\text{S} \xrightarrow{\text{2 NaOH}} \text{C}{14}\text{H}6\text{NNa}2\text{O}7\text{S} + 2 \text{H}2\text{O}

$$

Key parameters :

- $$ \text{SO}3 $$ concentration: 20–30% in $$ \text{H}2\text{SO}_4 $$

- Neutralization pH: 7.5–8.5

Purification and Isolation

The crude product is purified through ion-exchange chromatography to remove unreacted sulphonic acids and sodium salts. Final isolation involves precipitation with ethanol or acetone, yielding a >95% pure disodium salt.

| Step | Reagents | Conditions | Yield |

|---|---|---|---|

| Anthraquinone oxidation | $$ \text{HNO}_3 $$ | 90°C, 6 hours | 75–80% |

| Sulfonation | $$ \text{SO}_3 $$, NaOH | 50°C, 3 hours | 85–90% |

| Ullmann coupling | CuI, $$ \text{K}2\text{CO}3 $$ | 130°C, 18 hours | 60–70% |

Industrial-Scale Considerations

Large-scale production faces challenges in waste management due to sulfuric acid byproducts. Recent patents propose continuous-flow reactors to improve heat transfer and reduce reaction times. Solvent recovery systems (e.g., DMF distillation) are critical for cost efficiency.

Chemical Reactions Analysis

Types of Reactions

Disodium 1-amino-9,10-dihydro-4-((4-methoxy-3-((2-(sulphonatooxy)ethyl)sulphonyl)phenyl)amino)-9,10-dioxoanthracene-2-sulphonate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agent used.

Reduction: Reduction reactions can modify the functional groups, leading to the formation of new derivatives.

Substitution: The sulphonate groups can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include strong oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH to ensure selectivity and yield.

Major Products Formed

The major products formed from these reactions vary depending on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinones, while reduction can yield amines or alcohols. Substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.

Scientific Research Applications

Scientific Research Applications

Anthracene derivatives are investigated for various applications in chemistry, biology, medicine, and industry. Disodium 1-amino-9,10-dihydro-4-((4-methoxy-3-((2-(sulphonatooxy)ethyl)sulphonyl)phenyl)amino)-9,10-dioxoanthracene-2-sulphonate, in particular, is studied as a reagent in organic synthesis and as a precursor for creating more complex molecules.

Industrial Applications

Anthracene derivatives are used in the production of dyes, pigments, and other industrial chemicals.

This compound's potential biological activities, especially in medicinal chemistry and pharmacology, have been explored. Research suggests that similar compounds exhibit anticancer properties, and can inhibit the proliferation of cancer cell lines, including breast and prostate cancer cells. The mechanism may involve the induction of apoptosis and cell cycle arrest.

Synonyms

This compound is known by several synonyms, which include:

- 75722-29-1

- EINECS 278-297-3

- Disodium 1-amino-9,10-dihydro-4-[[4-methoxy-3-[[2-(sulphonatooxy)ethyl]sulphonyl]phenyl]amino]-9,10-dioxoanthracene-2-sulphonate

- Disodium 1-amino-4-{4-methoxy-3-[2-(sulfonatooxy)ethanesulfonyl]anilino}-9,10-dioxo-9,10-dihydroanthracene-2-sulfonate

- Sodium 2-((5-((4-amino-9,10-dioxo-3-sulfonato-9,10-dihydroanthracen-1-yl)amino)-2-methoxyphenyl)sulfonyl)ethyl sulfate

Mechanism of Action

The mechanism of action of disodium 1-amino-9,10-dihydro-4-((4-methoxy-3-((2-(sulphonatooxy)ethyl)sulphonyl)phenyl)amino)-9,10-dioxoanthracene-2-sulphonate involves its interaction with specific molecular targets and pathways. The compound’s functional groups enable it to bind to proteins, enzymes, and other biomolecules, modulating their activity. The sulphonate groups enhance its solubility and facilitate its transport within biological systems.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a family of anthraquinone sulfonates with variations in substituents, molecular weight, and functional groups. Below is a detailed comparison with structurally analogous compounds:

Table 1: Structural and Functional Comparison

Key Observations

Substituent Complexity: The target compound’s 4-methoxy-3-(sulphonatooxyethylsulphonyl)phenyl group provides enhanced reactivity and solubility compared to simpler derivatives like the 2-methoxyphenyl variant . Bulky substituents (e.g., benzoylamino-methyl groups in CAS 67827-61-6) reduce solubility and reactivity, limiting industrial utility .

Ionic Form and Solubility: Disodium salts (target compound) exhibit superior water solubility vs. monosodium or free sulfonic acid forms (e.g., CAS 59969-87-8) .

Functional Applications :

- The target compound’s sulphonatooxyethyl group mimics structures in RB19, enabling use in enzymatic decolorization studies with peroxidases .

- Chloro-substituted analogs (e.g., CAS 59969-87-8) are niche acid dyes, unsuitable for enzymatic applications due to lower stability .

Molecular Weight and Stability :

- Higher molecular weight correlates with increased thermal stability but may reduce diffusion efficiency in dyeing processes .

Research Findings and Data

Table 2: Comparative Performance in Dyeing and Catalytic Studies

Notable Studies :

- Enzymatic Decolorization : The target compound’s structural similarity to RB19 allows efficient degradation by dye-decolorizing peroxidases, making it a model for wastewater treatment research .

- Thermal Analysis : Differential scanning calorimetry (DSC) confirms the target’s stability up to 200°C, outperforming simpler analogs .

Biological Activity

Disodium 1-amino-9,10-dihydro-4-((4-methoxy-3-((2-(sulphonatooxy)ethyl)sulphonyl)phenyl)amino)-9,10-dioxoanthracene-2-sulphonate is a complex organic compound belonging to the anthracene derivative class. Its unique structure incorporates sulfonate groups, enhancing its solubility and biological activity. This article explores the biological activities, synthesis, and applications of this compound based on diverse research findings.

- Molecular Formula : C23H18N2Na2O12S3

- Molecular Weight : 656.57 g/mol

- CAS Number : 75722-29-1

Synthesis

The synthesis of this compound involves multi-step organic reactions. Each step requires precise control over reaction conditions to achieve high yields and purity. The process typically includes:

- Formation of the Anthracene Core : Starting from anthracene derivatives.

- Introduction of Functional Groups : Incorporating amino and sulfonate groups through nucleophilic substitution reactions.

- Final Salt Formation : Converting the compound into its disodium salt form for enhanced solubility.

Biological Activity

Research indicates that this compound exhibits notable biological activities, including:

- Anticancer Properties : Preliminary studies suggest that it may inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest.

- Antimicrobial Activity : The sulfonate groups enhance its interaction with microbial membranes, potentially leading to increased antimicrobial efficacy.

- Fluorescent Properties : The compound's structure allows it to be used as a fluorescent probe in biological imaging applications.

Comparative Analysis

To better understand the biological activity of disodium 1-amino-9,10-dihydro-4-sulphonate, it can be compared with other similar compounds:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| Disodium 1-amino-anthraquinone | Anthraquinone core | Anticancer activity |

| Disodium 1-amino-naphthalene sulfonate | Naphthalene core with sulfonates | Antimicrobial properties |

| Disodium 1-amino-pyrene sulfonate | Pyrene core with amino and sulfonates | Fluorescent properties |

The unique combination of structural features in disodium 1-amino-9,10-dihydro-4-sulphonate enhances its solubility and biological activity compared to other compounds in its class.

Case Study 1: Anticancer Activity

A study conducted on human cancer cell lines demonstrated that disodium 1-amino-9,10-dihydro-4-sulphonate significantly reduced cell viability in a dose-dependent manner. The mechanism was linked to the induction of apoptosis as evidenced by increased caspase activity and DNA fragmentation.

Case Study 2: Antimicrobial Efficacy

In vitro tests showed that this compound exhibited strong inhibitory effects against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The presence of sulfonate groups was crucial for its membrane-disrupting action.

Research Findings

Recent research has focused on the interaction studies involving disodium 1-amino-9,10-dihydro-4-sulphonate and biomolecules such as proteins and nucleic acids. These studies reveal that the compound can effectively bind to target proteins, potentially modulating their activity.

Q & A

Q. Methodological Answer :

- ¹H/¹³C NMR : Resolve aromatic protons (δ 7.1–8.3 ppm) and confirm sulfonate substitution patterns. Anthraquinone carbonyls appear at ~180 ppm in ¹³C NMR .

- IR Spectroscopy : Identify sulfonate (S=O stretching at 1163–1345 cm⁻¹) and amino groups (N-H stretch at ~3076 cm⁻¹) .

- Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., m/z = 724.7567 for C₃₉H₃₃N₄NaO₇S) and fragmentation patterns .

Advanced: How can researchers design experiments to assess the compound’s stability under varying pH and light conditions?

Q. Methodological Answer :

- pH Stability : Prepare buffered solutions (pH 2–12) and incubate the compound at 37°C. Monitor degradation via UV-Vis spectroscopy (λ = 400–600 nm for anthraquinone absorbance) .

- Photostability : Expose solid and dissolved samples to UV light (254 nm) and analyze degradation products via LC-MS. Use actinometry to quantify light exposure .

- Data Interpretation : Compare degradation half-lives (t₁/₂) across conditions using Arrhenius plots to predict shelf-life .

Advanced: What mechanistic studies are recommended to elucidate interactions between this compound and biological macromolecules?

Q. Methodological Answer :

- Fluorescence Quenching : Titrate the compound with proteins (e.g., BSA) and measure emission quenching (λₑₓ = 280 nm, λₑₘ = 340 nm). Calculate binding constants (Kₐ) via Stern-Volmer plots .

- Molecular Docking : Use software like AutoDock to model interactions with DNA (e.g., intercalation into G-C regions). Validate with circular dichroism (CD) spectroscopy .

- Cellular Uptake : Track intracellular localization via confocal microscopy using fluorescent analogs .

Advanced: How can computational modeling predict the compound’s reactivity in aqueous environments?

Q. Methodological Answer :

- DFT Calculations : Optimize geometry at the B3LYP/6-31G* level to predict electron density maps and reactive sites (e.g., sulfonate groups) .

- MD Simulations : Simulate solvation in explicit water models (TIP3P) to assess hydration shells and aggregation tendencies .

- pKa Prediction : Use COSMO-RS to estimate sulfonate group acidity (pKa ~1.5–2.5) .

Basic: What protocols ensure accurate quantification of the compound’s purity in complex mixtures?

Q. Methodological Answer :

- HPLC-DAD : Use a C18 column (mobile phase: 0.1% TFA in H₂O/ACN) with diode-array detection (λ = 500 nm). Calibrate with certified reference standards .

- Elemental Analysis : Verify sulfur and sodium content (±0.3% deviation from theoretical values) .

- ICP-OES : Quantify trace metal impurities (e.g., Fe, Cu) to ensure <50 ppm .

Advanced: How should researchers address conflicting data regarding the compound’s solubility in polar aprotic solvents?

Q. Methodological Answer :

- Controlled Solubility Tests : Prepare saturated solutions in DMSO, DMF, and NMP at 25°C. Filter and quantify dissolved compound via gravimetry or UV-Vis .

- Thermodynamic Analysis : Calculate Hansen solubility parameters (δD, δP, δH) to reconcile discrepancies. Cross-validate with COSMO-RS predictions .

- Report Variability : Note batch-dependent impurities (e.g., residual salts) that may alter solubility .

Advanced: What factorial design approaches improve reproducibility in large-scale synthesis?

Q. Methodological Answer :

- 2³ Full Factorial Design : Test factors like temperature (60–80°C), catalyst loading (1–3 mol%), and reaction time (12–24 hrs). Use ANOVA to identify significant variables (p < 0.05) .

- Response Surface Methodology (RSM) : Optimize yield and purity using a central composite design. Prioritize factors with Pareto charts .

- Scale-Up Protocols : Maintain geometric similarity (e.g., stirrer speed, vessel diameter) during reactor scaling .

Advanced: What analytical strategies detect and quantify degradation products in environmental samples?

Q. Methodological Answer :

- LC-QTOF-MS : Use untargeted screening to identify sulfonated anthraquinone fragments (e.g., m/z 300–500). Apply isotope dilution for quantification .

- SPE Extraction : Concentrate samples using C18 cartridges (eluent: MeOH with 0.1% formic acid) .

- Ecotoxicity Assays : Test degradation products on Daphnia magna (48-hr LC₅₀) to assess environmental risk .

Advanced: What novel applications in materials science warrant further investigation for this compound?

Q. Methodological Answer :

- Electrochromic Devices : Test thin-film conductivity (σ > 10⁻⁴ S/cm) and optical contrast (ΔT > 30%) in ITO-coated electrodes .

- Photosensitizers : Evaluate singlet oxygen quantum yield (ΦΔ) in D₂O using 1,3-diphenylisobenzofuran (DPBF) as a trap .

- Ion-Exchange Membranes : Measure proton conductivity (σH⁺) under humidified conditions (80°C, 95% RH) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.